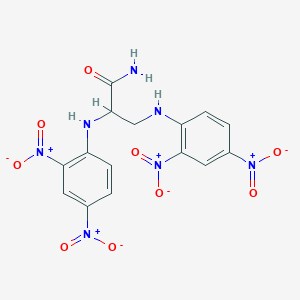
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of nitro groups attached to an aniline structure. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dinitroanilines, including this compound, involves large-scale chemical reactors where the raw materials are mixed under controlled conditions. The process may include steps such as nitration, reduction, and purification to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while oxidation may produce various oxidized forms of the compound .
Scientific Research Applications
3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,4-Dinitroanilino)-N~2~-(2,4-dinitrophenyl)alaninamide include:
2,4-Dinitroaniline: Known for its use as an explosive and reagent in detecting aldehydes and ketones.
3,4-Dinitroaniline: Used in the production of dyes and pesticides.
2,5-Dinitroaniline: Employed in various industrial applications.
Uniqueness
What sets this compound apart is its specific structure, which allows it to participate in unique chemical reactions and applications. Its dual nitroaniline groups provide distinct reactivity patterns compared to other dinitroanilines .
Properties
CAS No. |
115319-25-0 |
|---|---|
Molecular Formula |
C15H13N7O9 |
Molecular Weight |
435.31 g/mol |
IUPAC Name |
2,3-bis(2,4-dinitroanilino)propanamide |
InChI |
InChI=1S/C15H13N7O9/c16-15(23)12(18-11-4-2-9(20(26)27)6-14(11)22(30)31)7-17-10-3-1-8(19(24)25)5-13(10)21(28)29/h1-6,12,17-18H,7H2,(H2,16,23) |
InChI Key |
LWYMODFZXAYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


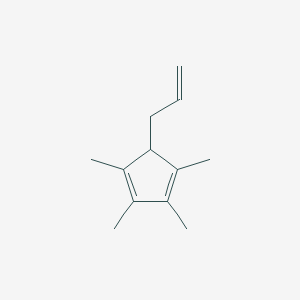
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
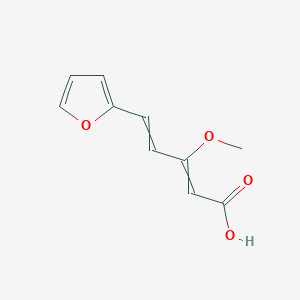
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
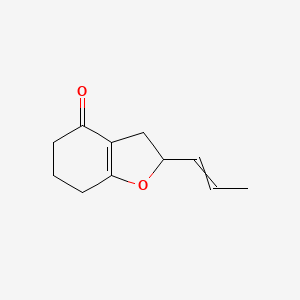

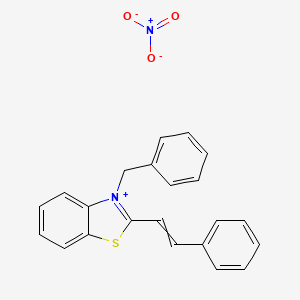
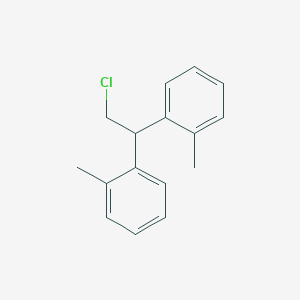
![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
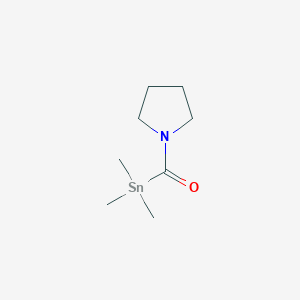

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
